N-Acetyl-D-tryptophan chemical properties
N-Acetyl-D-tryptophan chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-tryptophan is the N-acetylated derivative of D-tryptophan, a stereoisomer of the essential amino acid L-tryptophan.[1] While the L-form and the racemic DL-mixture have been more extensively studied and utilized, the D-enantiomer possesses unique chemical properties and potential applications that warrant specific investigation. It is classified as an N-acyl-D-amino acid.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis, applications, and biological significance of N-Acetyl-D-tryptophan, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental physicochemical properties of N-Acetyl-D-tryptophan are summarized below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings. Data for the closely related L- and DL-forms are included for comparison where specified.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| Synonyms | Na-Acetyl-D-tryptophan | [3] |
| CAS Number | 2280-01-5 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][4] |
| Molecular Weight | 246.26 g/mol | [1][4][5] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 186°C | [6] |
| N-Acetyl-L-tryptophan: 189.5 °C | [7] | |
| N-Acetyl-DL-tryptophan: 204-206 °C | [4][8] | |
| Boiling Point | 586.6 ± 45.0 °C (Predicted) | [6] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Practically insoluble in water. | [6] |
| N-Acetyl-DL-tryptophan: Slightly soluble in water; very soluble in ethanol; dissolves in dilute alkali hydroxide solutions. | [8][9] | |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [10] | |
| pKa | N-Acetyl-DL-tryptophan: 9.5 | [11] |
| Storage Temp. | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [6] |
Synthesis and Manufacturing
N-Acetyl-D-tryptophan is typically produced through the chemical acetylation of D-tryptophan. A common laboratory and industrial method involves the use of acetic anhydride.
General Acetylation Workflow
The synthesis process involves the reaction of the primary amine group of D-tryptophan with an acetylating agent, most commonly acetic anhydride, in an alkaline aqueous solution. The process can be visualized as follows:
Example Experimental Protocol (Generalized from Patent Literature)
A generalized protocol for synthesizing the racemic N-Acetyl-DL-tryptophan, which can be adapted for the D-enantiomer, is described in patent literature.[12][13]
-
Dissolution : Dissolve D-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).
-
Acetylation : While maintaining a strongly alkaline pH (e.g., pH 11-13) and a controlled temperature, simultaneously and continuously add acetic anhydride and an aqueous alkali hydroxide solution to the reaction mixture.
-
Precipitation : After the reaction is complete, cool the solution in an ice-water bath.
-
Isolation : Slowly add a strong acid (e.g., concentrated hydrochloric acid) with stirring to adjust the pH to approximately 2.0, causing the N-Acetyl-D-tryptophan to precipitate as a white solid.[13]
-
Purification : Collect the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum to yield the final product.
Applications in Research and Development
While its L-counterpart is more common, N-Acetyl-D-tryptophan has specific applications in research and pharmaceutical development.
-
Chiral Synthesis and Analysis : As a chiral building block, it can be used in the synthesis of stereospecific molecules. It also serves as a reference standard in chiral chromatography to study potential epimerization during chemical reactions on tryptophan-containing peptides.[14]
-
Protein Stabilization : The racemic mixture, N-Acetyl-DL-tryptophan, is widely used as a stabilizer and antioxidant for protein therapeutics, such as human serum albumin and monoclonal antibodies, protecting them from oxidative degradation.[15][16][17] This suggests a potential, though less explored, role for the pure D-isomer.
-
Pharmaceutical and Nutraceutical Formulation : The acetylated form of tryptophan is noted for its potential to cross the blood-brain barrier.[3][4] The DL-form is used in supplements aimed at improving sleep and mood.[3][4]
-
Cell Culture : The DL-mixture is used as a stable source of tryptophan in cell culture media to support protein synthesis and maintain cell viability.[18][19]
Biological Role and Significance
N-Acetyl-D-tryptophan is a metabolite of D-tryptophan and has been identified in organisms like yeast (Saccharomyces cerevisiae).[1][2] It is important to distinguish its biological activity from its L-enantiomer, as they often have different effects.
Contrasting Neuroprotective Effects of Enantiomers
Extensive research has been conducted on N-Acetyl-L-tryptophan , which has demonstrated significant neuroprotective properties. It acts as an antagonist of the neurokinin-1 receptor (NK-1R) and inhibits the mitochondrial release of cytochrome c.[20] This mechanism is believed to underlie its therapeutic potential in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[20][21]
Crucially, one study on ALS models found that while N-Acetyl-L-tryptophan could rescue neuronal cell death, N-Acetyl-D-tryptophan did not exhibit the same protective effect.[22] This highlights the stereospecificity of the biological targets involved.
Analytical Methodologies
Characterization and purity assessment of N-Acetyl-D-tryptophan are essential for its use in regulated applications. High-performance liquid chromatography (HPLC) is the primary analytical technique.
Protocol: HPLC for Impurity Profiling
A reversed-phase HPLC (RP-HPLC) method is suitable for separating N-Acetyl-D-tryptophan from its parent compound (D-tryptophan) and other related impurities or degradation products.[15][23]
-
Objective : To determine the purity of an N-Acetyl-D-tryptophan sample and quantify related substances, such as D-tryptophan.
-
Column : C18 stationary phase (e.g., Macherey-Nagel Nucleosil 100-5 C18 or equivalent).[23]
-
Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV spectrophotometry, typically at wavelengths of 222 nm and 282 nm, where the indole ring exhibits strong absorbance.[22]
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent (e.g., DMSO, DMF).[22][24]
-
Procedure :
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a defined volume of the prepared sample solution.
-
Run the gradient program to elute the compounds. N-Acetyl-D-tryptophan will have a different retention time than D-tryptophan and other potential impurities.[23]
-
Integrate the peak areas and calculate the percentage purity or the concentration of specific impurities based on the response of a reference standard.
-
Conclusion
N-Acetyl-D-tryptophan is a chiral molecule with distinct physicochemical properties that differ slightly from its L- and DL-counterparts, particularly in its melting point and biological activity. While the racemic mixture and L-enantiomer are well-established as protein stabilizers and neuroprotective agents, respectively, the D-form's biological role appears to be less pronounced, emphasizing the high degree of stereospecificity in its biological interactions. Its primary applications are currently centered on its use as a chemical standard for chiral analysis and as a potential, albeit less common, component in formulations. Further research is needed to fully elucidate other potential unique applications for this specific enantiomer in drug development and materials science.
References
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- 12. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
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- 20. medchemexpress.com [medchemexpress.com]
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